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Introduction
LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed

by LEO Pharma for the potential treatment of inflammatory skin conditions such as atopic

dermatitis.[1][2][3] It is designed as a "dual-soft" drug, a concept aimed at maximizing local

therapeutic effect in the skin while minimizing systemic side effects.[1][2] This is achieved by

engineering the molecule to be potent at the target site but susceptible to rapid metabolism into

inactive forms upon entering systemic circulation. This document provides detailed application

notes and protocols for the research and development of topical LEO 39652 formulations.

Mechanism of Action: The "Dual-Soft" PDE4
Inhibitor Concept
LEO 39652 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial

role in the inflammatory cascade. By inhibiting PDE4, LEO 39652 prevents the degradation of

cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.

Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, such as

tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-17, IL-23), and

interferons, which are key mediators in the pathophysiology of atopic dermatitis.
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The "dual-soft" nature of LEO 39652 is attributed to the presence of two ester functionalities in

its chemical structure. These esters are designed to be stable within the skin, allowing the drug

to exert its therapeutic effect. However, upon absorption into the bloodstream, these ester

groups are rapidly hydrolyzed by esterases present in the blood and liver, converting LEO
39652 into inactive metabolites. This rapid systemic inactivation is intended to reduce the risk

of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.
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Caption: PDE4 Inhibition Pathway by LEO 39652.

Preclinical Data
In Vitro Potency and Selectivity
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Parameter Value Cell/Enzyme Source

PDE4B IC50 Data not publicly available Recombinant human PDE4B

Selectivity vs other PDE

families
Data not publicly available

Various recombinant human

PDE enzymes

In Vitro Metabolism and Stability
Matrix Half-life (t½) Metabolites

Human Blood Rapid Inactive acid metabolites

Human Liver Microsomes Rapid Inactive acid metabolites

Human Skin Homogenate Stable Minimal metabolism

Dermal Pharmacokinetics and Target Engagement in
Human Skin Explants
A study comparing LEO 39652 with another topical PDE4 inhibitor, LEO 29102, in ex vivo

human skin explants provided the following key findings:

Parameter LEO 39652 LEO 29102 Skin Condition

Dermal Interstitial

Fluid (dISF)

Concentration

33 nM 2100 nM
Barrier-impaired

(tape-stripped)

cAMP Level Change
No significant

elevation
Significant elevation

Barrier-impaired

(tape-stripped)

These findings suggest that while LEO 39652 is a potent PDE4 inhibitor, its bioavailability in

the dermal interstitial fluid of barrier-impaired skin may be limited, leading to minimal target

engagement.
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A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose

trial (NCT02219633) was conducted to evaluate the safety, tolerability, and pharmacokinetics of

a cream formulation of LEO 39652 in healthy male subjects and male subjects with atopic

dermatitis.

Note: The detailed quantitative results from this clinical trial have not been made publicly

available. The table below is a template based on the study design registered on

ClinicalTrials.gov.

Clinical Trial Summary (NCT02219633)
Parameter Description

Study Title

A Phase I, First-in-Human, Randomised, Single-

Blind, Vehicle-Controlled, Single Ascending

Dose Trial Evaluating the Safety, Tolerability and

Pharmacokinetics in Male Subjects with Atopic

Dermatitis and in Healthy Male Subjects of

Cutaneous Application of LEO 39652 Cream

Phase Phase 1

Study Design

Interventional, Single Group Assignment,

Randomized, Single Blind (Subject), Vehicle

Controlled

Participants
Male subjects with atopic dermatitis and healthy

male subjects

Intervention LEO 39652 cream

Primary Outcome Measures Safety and tolerability

Secondary Outcome Measures Pharmacokinetics of LEO 39652

Efficacy Endpoints (Exploratory)
Change in Eczema Area and Severity Index

(EASI), Investigator's Global Assessment (IGA)

Results Not publicly available
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In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LEO 39652 against

the PDE4 enzyme.

Materials:

Recombinant human PDE4B enzyme

LEO 39652 compound

cAMP substrate

Assay buffer (e.g., Tris-HCl, MgCl2)

Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)

Microplate reader

Protocol:

Prepare serial dilutions of LEO 39652 in a suitable solvent (e.g., DMSO) and then in assay

buffer.

In a microplate, add the PDE4B enzyme to each well.

Add the diluted LEO 39652 or vehicle control to the respective wells.

Initiate the enzymatic reaction by adding the cAMP substrate.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction and add the detection reagents.

Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate

reader.

Calculate the percentage of inhibition for each concentration of LEO 39652 relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the LEO 39652 concentration and

determine the IC50 value using a non-linear regression analysis.

In Vitro Metabolism Assay in Human Liver Microsomes
Objective: To assess the metabolic stability of LEO 39652 in human liver microsomes.

Materials:

LEO 39652 compound

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer

Acetonitrile (for quenching)

LC-MS/MS system

Protocol:

Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.

In a microcentrifuge tube, add the HLM suspension and LEO 39652.

Pre-incubate the mixture for a few minutes at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture

and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant for the remaining concentration of LEO 39652 using a validated LC-

MS/MS method.
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Plot the natural logarithm of the percentage of LEO 39652 remaining versus time and

determine the elimination rate constant (k).

Calculate the in vitro half-life (t½) as 0.693/k.

Experimental Workflow for Dermal Bioavailability Study
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Caption: Workflow for Dermal Bioavailability Assessment.

Conclusion
LEO 39652 represents an innovative approach in topical drug development, employing a "dual-

soft" mechanism to potentially enhance the safety profile of PDE4 inhibitors. Preclinical data

demonstrate its high potency and intended metabolic profile. However, ex vivo studies in

human skin suggest that formulation strategies will be critical to ensure adequate bioavailability

at the site of action, particularly in skin with a compromised barrier function, as is common in

atopic dermatitis. Further research and the public dissemination of clinical trial data are

necessary to fully elucidate the therapeutic potential of topical LEO 39652.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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